molecular formula C12H18F9Si B13829842 Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane

Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane

Cat. No.: B13829842
M. Wt: 361.34 g/mol
InChI Key: DBGXZRJLWZEWHK-UHFFFAOYSA-N
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Description

Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane is a specialized organosilicon compound characterized by the presence of both diisopropyl and perfluorohexyl groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane typically involves the reaction of diisopropylchlorosilane with a perfluorohexyl-containing reagent. One common method is the reaction of diisopropylchlorosilane with 1H,1H,2H,2H-perfluorohexyl iodide in the presence of a suitable catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane exerts its effects is primarily through its interaction with other molecules via the silicon atom. The silicon atom can form strong bonds with various nucleophiles, allowing for the modification of surfaces and the synthesis of complex organosilicon structures. The perfluorohexyl group imparts hydrophobic and oleophobic properties, making the compound useful in applications requiring water and oil repellency .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl(1H,1H,2H,2H-perfluorooctyl)silane
  • Diisopropyl(1H,1H,2H,2H-perfluoropentyl)silane

Uniqueness

Diisopropyl(1H,1H,2H,2H-perfluorohexyl)silane is unique due to its specific chain length of the perfluorohexyl group, which provides a balance between hydrophobicity and reactivity. Compared to its analogs with longer or shorter perfluoroalkyl chains, this compound offers distinct advantages in terms of solubility, surface modification, and chemical stability .

Properties

Molecular Formula

C12H18F9Si

Molecular Weight

361.34 g/mol

InChI

InChI=1S/C12H18F9Si/c1-7(2)22(8(3)4)6-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h7-8H,5-6H2,1-4H3

InChI Key

DBGXZRJLWZEWHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C

Origin of Product

United States

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